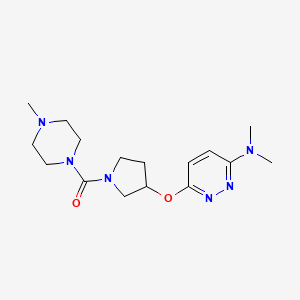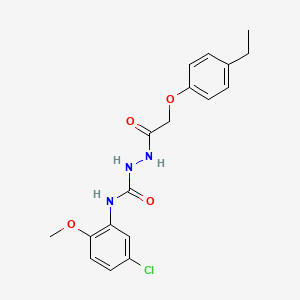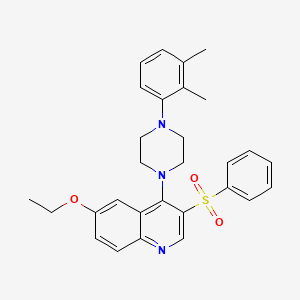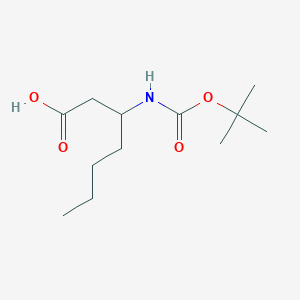![molecular formula C22H22FN3O3 B2827567 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203384-19-3](/img/structure/B2827567.png)
4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their potential anti-proliferative activity and P-glycoprotein inhibition .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is confirmed using spectroscopic methods . The specific molecular structure of the given compound is not detailed in the available literature.Applications De Recherche Scientifique
Crystal Structures of Pyrido[2,3-d]pyrimidine Derivatives :
- This compound exhibits unique molecular and crystal structures. A study by Trilleras et al. (2009) demonstrated that molecules of similar pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions, forming different chain and sheet structures. Understanding these structural characteristics can be vital for applications in materials science and molecular engineering.
Synthesis and Application in Medicinal Chemistry :
- Compounds with the pyrido[2,3-d]pyrimidine structure have been synthesized and evaluated for their potential medicinal applications. For example, a study by Muralidharan et al. (2019) focused on synthesizing derivatives for their analgesic and anti-inflammatory activities. These findings highlight the significance of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development.
Role in Fluorescence and Photophysical Properties :
- Research by Castillo et al. (2018) explored the use of pyrido[2,3-d]pyrimidine derivatives in creating functional fluorophores. These compounds showed significant fluorescence intensity and quantum yields, indicating their potential in developing fluorescent probes for biological and environmental applications.
Application in Polymer Science :
- In polymer science, a study by Hu et al. (2015) discussed the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte involving pyrrolo[3,4-c]pyrrole-1,4-dione. This material demonstrated high conductivity and electron mobility, making it suitable for use in electron transport layers in solar cells.
Chemical Synthesis and Structural Analysis :
- The chemical synthesis and structural characterization of similar pyrimidine derivatives have been a focus of several studies. For example, Kraljević et al. (2011) synthesized N-methoxymethylated pyrimidine derivatives for potential use in non-invasive imaging of gene expression.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-25-18-13-26(12-11-14-3-9-17(29-2)10-4-14)21(27)19(18)20(24-22(25)28)15-5-7-16(23)8-6-15/h3-10,20H,11-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROMDGJNUTZQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)





![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)

![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)


![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)